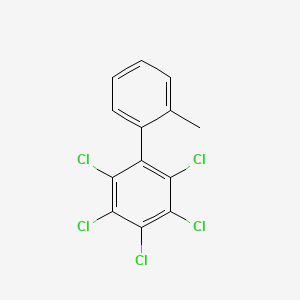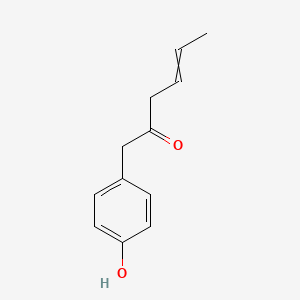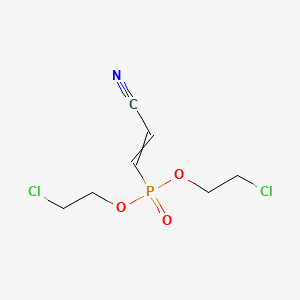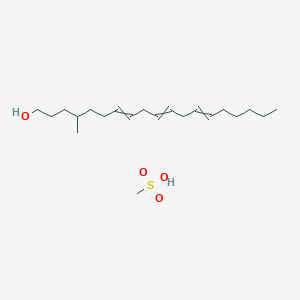![molecular formula C19H35NO3 B14587303 7-[Acryloyl(nonyl)amino]heptanoic acid CAS No. 61042-42-0](/img/structure/B14587303.png)
7-[Acryloyl(nonyl)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by the presence of an acryloyl group attached to a nonyl-substituted amino heptanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acryloyl(nonyl)amino]heptanoic acid typically involves the following steps:
Acryloylation: The introduction of the acryloyl group is achieved through the reaction of acryloyl chloride with nonylamine under basic conditions. This step forms the acryloyl(nonyl)amine intermediate.
Amidation: The acryloyl(nonyl)amine is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.
Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.
Applications De Recherche Scientifique
7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.
Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.
Mécanisme D'action
The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminoheptanoic Acid: This compound lacks the acryloyl and nonyl groups, making it less versatile in polymerization reactions.
Acryloyl Chloride: While it contains the acryloyl group, it does not have the amino and heptanoic acid functionalities, limiting its applications in forming complex structures.
Uniqueness
7-[Acryloyl(nonyl)amino]heptanoic acid is unique due to its combination of an acryloyl group, a nonyl-substituted amino group, and a heptanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and form advanced materials with specific properties.
Propriétés
Numéro CAS |
61042-42-0 |
|---|---|
Formule moléculaire |
C19H35NO3 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
7-[nonyl(prop-2-enoyl)amino]heptanoic acid |
InChI |
InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23) |
Clé InChI |
ISZWAYHKDXLTKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)



![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)

![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
